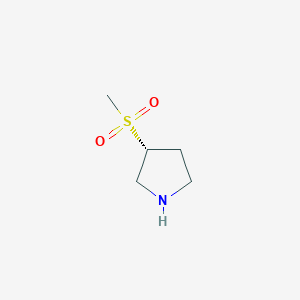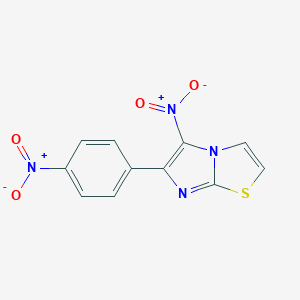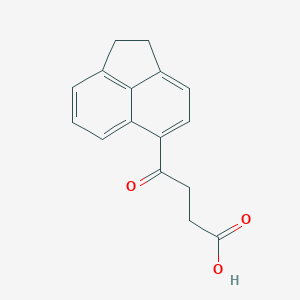
4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid
説明
4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid, also known as DHAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHAA belongs to the family of acenaphthylene derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase-2 and matrix metalloproteinases. 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid also has antioxidant properties, which may contribute to its protective effects against oxidative stress.
Biochemical and Physiological Effects:
4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has also been shown to enhance the activity of antioxidant enzymes and protect cells from oxidative stress. In animal studies, 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been shown to reduce tumor growth and improve cognitive function.
実験室実験の利点と制限
4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse biological activities. However, 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid also has some limitations, such as its low solubility in aqueous solutions and instability under certain conditions. These limitations can be overcome by modifying the chemical structure of 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid or using appropriate solvents and storage conditions.
将来の方向性
4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has great potential for further research in various fields. Some possible future directions include:
1. Developing 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid-based drugs for the treatment of cancer, inflammation, and infectious diseases.
2. Studying the molecular mechanisms of 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid's biological activities and identifying its molecular targets.
3. Designing novel materials based on 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid for various applications, such as energy storage and catalysis.
4. Investigating the potential use of 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid as a diagnostic tool for detecting cancer and infectious diseases.
In conclusion, 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid is a promising chemical compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent and material building block.
合成法
The synthesis of 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid involves the reaction of 1,2-dihydroacenaphthylene with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a cyclization step to form the 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid product. The yield of 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has also been studied for its potential use as a diagnostic tool for detecting cancer and infectious diseases. In agriculture, 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been shown to enhance plant growth and improve crop yield. In material science, 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-(1,2-dihydroacenaphthylen-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-14(8-9-15(18)19)12-7-6-11-5-4-10-2-1-3-13(12)16(10)11/h1-3,6-7H,4-5,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYQMZNDPNZBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294598 | |
| Record name | 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16294-60-3 | |
| Record name | NSC97287 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,2-Dihydroacenaphthylen-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-Oxo-5-acenaphthenebutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
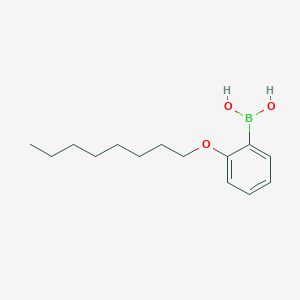

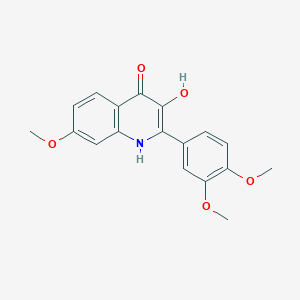



![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

